molecular formula C15H25N5 B1667028 Ametoctradin CAS No. 865318-97-4

Ametoctradin

Cat. No.: B1667028
CAS No.: 865318-97-4
M. Wt: 275.39 g/mol
InChI Key: GGKQIOFASHYUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Ametoctradin is a fungicide that primarily targets the mitochondrial respiration complex III . This complex plays a crucial role in the energy production of fungal cells. Specifically, this compound targets the cytochrome b (cyt b) of the pathogen to block cellular respiration mechanisms .

Mode of Action

This compound disrupts energy production within the mitochondria of fungal cells . It binds rapidly and tightly to the plants’ waxy cuticle, providing a rapidly rainfast barrier to infection . The compound is a potent inhibitor of the bc1 complex in mitochondrial respiration . It has been suggested that this compound inhibits mitochondrial respiration by interacting with complex III in the Qi site .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial respiration pathway . By inhibiting the bc1 complex, this compound disrupts the normal flow of electrons within the mitochondria, thereby halting the production of ATP, the energy currency of the cell . This leads to energy depletion in the fungal cells, ultimately causing their death .

Pharmacokinetics

It has been reported that this compound binds rapidly and tightly to the plants’ waxy cuticle This suggests that the compound may have good bioavailability in the target organisms

Result of Action

The primary molecular effect of this compound’s action is the disruption of energy production within the mitochondria of fungal cells . On a cellular level, this energy depletion leads to the death of the fungal cells . This makes this compound an effective fungicide against a variety of fungal pathogens.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been reported that this compound can redistribute on the plant surface when exposed to rainfall, irrigation, or dew, effectively re-protecting the plant . Furthermore, the degradation of this compound in soil has been found to correlate with an increase in the relative abundance of certain soil bacteria, suggesting that soil microbiota may influence the persistence and efficacy of this fungicide . .

Biochemical Analysis

Biochemical Properties

Ametoctradin plays a crucial role in biochemical reactions by inhibiting the mitochondrial respiratory chain in oomycetes. It specifically targets complex III of the respiratory chain, thereby reducing the adenosine triphosphate (ATP) content in the affected cells . This inhibition disrupts the energy production process, leading to the death of the fungal cells. This compound interacts with enzymes such as cytochrome b, which is a key component of complex III . The binding of this compound to cytochrome b prevents the transfer of electrons, effectively halting cellular respiration in the target fungi .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in cell death . In plant cells, this compound has been shown to have minimal impact, making it a safe option for crop protection . The compound’s selective toxicity towards fungal cells ensures that it effectively controls fungal diseases without harming the host plants .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the cytochrome b protein in the mitochondrial respiratory chain . This binding inhibits the transfer of electrons from ubiquinol to cytochrome c, effectively blocking the production of ATP . The inhibition of complex III leads to a buildup of reactive oxygen species (ROS), which further damages the fungal cells . Additionally, this compound has been shown to inhibit zoospore differentiation and motility, preventing the spread of the fungal infection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life of approximately two weeks in soil . Over time, this compound undergoes biodegradation, with microbial communities playing a significant role in its breakdown . Long-term studies have shown that this compound does not accumulate in the environment and has minimal long-term effects on non-target organisms . In in vitro studies, the compound has demonstrated consistent efficacy in inhibiting fungal growth over extended periods .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that the compound has low acute oral and dermal toxicity . No adverse effects were observed at or near the limit dose of approximately 1000 mg/kg body weight per day . At higher doses, some toxic effects such as liver and kidney damage have been reported . These findings suggest that while this compound is generally safe at recommended dosages, caution should be exercised at higher concentrations to avoid potential toxicity .

Metabolic Pathways

This compound is metabolized primarily through terminal oxidation of its octyl side-chain, leading to the formation of various metabolites . The main metabolic pathways involve the conversion of this compound to carboxylic acid derivatives, which are further conjugated with taurine and glucuronic acid . These metabolites are then excreted via bile and urine . The metabolic pathways of this compound ensure its efficient breakdown and elimination from the body, reducing the risk of accumulation and toxicity .

Transport and Distribution

Following oral administration, this compound undergoes limited and saturable absorption from the gastrointestinal tract . It is widely distributed throughout the body, with maximum plasma concentrations observed within 1-2 hours after administration . The compound is primarily excreted through feces, with a bioavailability of approximately 40% at lower doses and 20% at higher doses . The distribution of this compound within cells and tissues is influenced by its interaction with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

This compound is primarily localized within the mitochondria of fungal cells, where it exerts its inhibitory effects on the respiratory chain . The compound’s targeting signals and post-translational modifications direct it to the mitochondria, ensuring its effective localization and function . This subcellular localization is crucial for the compound’s activity, as it allows this compound to specifically target and disrupt the energy production process in fungal cells .

Preparation Methods

Ametoctradin is synthesized through a series of chemical reactions involving triazolopyrimidine derivatives. The synthetic route typically involves the formation of the triazolopyrimidine core, followed by the introduction of various substituents to achieve the desired chemical structure. Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used in the synthesis of this compound are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Ametoctradin undergoes various chemical reactions, including hydrolysis and photolysis. Hydrolytic degradation of this compound in soil follows first-order reaction kinetics, with half-life values ranging from 28.7 to 55.2 days . Photolytic degradation also occurs, with similar half-life values. Common reagents used in these reactions include water and light, which facilitate the breakdown of this compound into its degradation products. The major products formed from these reactions include various metabolites, such as M650F01, M650F02, M650F03, and M650F04 .

Properties

IUPAC Name

5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5/c1-3-5-6-7-8-9-10-12-13(4-2)19-15-17-11-18-20(15)14(12)16/h11H,3-10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKQIOFASHYUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C(=NC=N2)N=C1CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058203
Record name Ametoctradin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865318-97-4
Record name Ametoctradin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865318-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ametoctradin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865318974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ametoctradin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ametoctradin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMETOCTRADIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J84P40P7BV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 2.5 l jacketed vessel fitted with condenser and water separator, 737 g of o-xylene was initially charged, and 39.5 g of chlorosulfonic acid was added. 191.2 g of 3-amino-1,2,4-triazole and 1254 g of a solution of 2-propionyldecanonitrile (37.7% by weight in o-xylene) were added, and the mixture was heated to reflux. The mixture was stirred under reflux for 12 hours, and the water of reaction formed was removed via a phase separator. Once no more water was separated off, the mixture was cooled to 140° C. and 59.4 g of triethylamine were added. On further cooling, the product precipitated in the form of colorless crystals. At a temperature 105° C., 152.8 g of methanol were added. The mixture was cooled further to 20° C., and the solid formed was separated off. The filtercake was washed with a mixture of 850 g of methanol and 119 g of water and then dried under reduced pressure. This gave 525.5 g of colorless crystals having a content of 98.3% a/a (HPLC). The title compound was obtained as a mixture of two modifications having melting points of 199° C. and 201° C., respectively. Yield: 83.0%.
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
191.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
1254 g
Type
reactant
Reaction Step Two
Name
2-propionyldecanonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
737 g
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ametoctradin
Reactant of Route 2
Ametoctradin
Reactant of Route 3
Ametoctradin
Customer
Q & A

Q1: What is the primary biological target of Ametoctradin?

A1: this compound is a fungicide that specifically targets the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of oomycetes. [, , ]

Q2: How does this compound's binding to Complex III affect the fungus?

A2: By binding to the Qo site, this compound inhibits electron transfer within Complex III, effectively blocking cellular respiration and ultimately leading to fungal death. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C17H22F3N5O2, and its molecular weight is 385.39 g/mol.

Q4: How stable is this compound in different environments?

A4: this compound demonstrates relatively high stability in the soil, classifying it as a low hazardous substance (hazard class 4) based on its persistence. []

Q5: Does this compound possess any catalytic properties relevant to its fungicidal activity?

A5: this compound's fungicidal activity is primarily attributed to its inhibitory action on Complex III rather than catalytic properties. It acts as an inhibitor, not a catalyst, in the biochemical reaction within Complex III. [, ]

Q6: Have computational methods been used to study this compound's interaction with its target?

A6: Yes, molecular docking, molecular dynamics (MD) simulations, and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations have been employed to investigate and confirm this compound's binding mode to the Qo site of Complex III. []

Q7: How do structural modifications of the this compound scaffold affect its activity?

A7: Research on a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, analogous to this compound, revealed that substituents on the 5- and 6-positions of the core structure significantly influence the inhibitory activity against Complex III. Calculated binding free energies (ΔGcal) showed a strong correlation (R² = 0.96) with experimental binding free energies (ΔGexp), highlighting the impact of structural modifications on potency. []

Q8: What formulation strategies have been explored for this compound?

A8: this compound is often formulated as a suspension concentrate (SC) for agricultural use, as exemplified by the product EnervinDuo, which combines this compound with Dimethomorph. [] A water-dispersible granule (WG) formulation, EnervinTOP, containing this compound and Metiram is also available commercially. []

Q9: What is the regulatory status of this compound for agricultural use?

A9: this compound is a registered fungicide in various countries, including China where it was registered in 2019. [] The European Food Safety Authority (EFSA) has evaluated this compound and established maximum residue levels (MRLs) for its presence in various food commodities, including herbs, edible flowers, and honey. [, ]

Q10: Are there studies on the environmental fate and degradation of this compound?

A10: Yes, research utilizing a packed-bed microbial bioreactor demonstrated that the natural soil microbial community plays a significant role in this compound biodegradation. [] The bioreactor studies revealed a degradation rate of 81% within 72 hours, significantly faster than the 2-week half-life observed in soil. [] Analysis of the microbial community indicated that the relative abundance of Burkholderiales, known degraders of xenobiotic compounds, increased during this compound degradation in both soil and the bioreactor. [] Another study employed ten different soil samples and five fungal strains to evaluate this compound degradation, establishing a degradation pathway based on the observed metabolic patterns. []

Q11: What is the efficacy of this compound against Phytophthora litchii, the causal agent of litchi downy blight?

A11: this compound exhibits potent fungicidal activity against Phytophthora litchii, with a mean EC50 value of 0.1706 ± 0.091 μg/mL determined from sensitivity profiling of 144 P. litchii strains. []

Q12: How does this compound perform in controlling potato late blight caused by Phytophthora infestans?

A12: Field experiments conducted in Brazil demonstrated that this compound, particularly in combination with Dimethomorph, effectively controls late blight in potato crops. [, ] In these studies, this compound + Dimethomorph (1.25 L/ha) provided significant control, exceeding the efficacy of several other fungicide treatments. []

Q13: What are the known resistance mechanisms to this compound in plant pathogens?

A13: Target-site resistance to this compound has been identified in Plasmopara viticola, the causal agent of grapevine downy mildew. This resistance is primarily associated with a point mutation in the cytochrome b gene, leading to the S34L amino acid substitution. [, ] In Phytophthora litchii, two point mutations in the cytochrome b gene (PlCyt b), resulting in S33L and D228N substitutions, have been linked to this compound resistance. []

Q14: Does cross-resistance occur between this compound and other QoI fungicides?

A14: this compound exhibits a lack of cross-resistance with strobilurin fungicides, another class of QoI inhibitors. [] This difference in cross-resistance patterns arises from this compound's distinct binding mode compared to strobilurins, which are primarily affected by the G143A amino acid substitution in the cytochrome b gene. []

Q15: Are there alternative fungicides effective against this compound-resistant isolates?

A15: Yes, studies have shown that this compound-resistant isolates often remain sensitive to other fungicides with different modes of action. For instance, this compound-resistant Phytophthora litchii mutants were found to be sensitive to metalaxyl, dimethomorph, oxathiapiprolin, and cyazofamid. [] Similarly, in grapevine downy mildew, alternative fungicides like cyazofamid initially remained effective against this compound-resistant populations. []

Q16: What analytical techniques are employed for this compound detection and quantification?

A16: Several analytical methods have been developed and validated for this compound detection and quantification in various matrices. High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is a widely used technique for analyzing this compound residues in agricultural commodities. [, ] This method involves extraction with methanol, partition with dichloromethane, and purification using a Florisil column chromatography. [, ] Another method utilizes liquid-liquid extraction followed by HPLC for determining this compound residues in grapes. [] For analyzing this compound residues in grapes and wine, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with liquid chromatography-tandem mass spectrometry (LC/MS/MS) has been successfully employed. []

Q17: Are there alternative fungicides to this compound for controlling oomycete diseases?

A17: Yes, several other fungicides with different modes of action are effective against oomycetes. These include:

  • Metalaxyl and Mefenoxam: Belonging to the phenylamide class, these fungicides inhibit RNA polymerase in oomycetes. []
  • Dimethomorph and Flumorph: Classified as cellulose biosynthesis inhibitors (CBIs), these fungicides disrupt the formation of cellulose in oomycete cell walls. []
  • Oxathiapiprolin: This fungicide targets an enzyme involved in oomycete cell wall formation, leading to disruption of the pathogen's structural integrity. []
  • Cyazofamid: This fungicide interferes with mitochondrial respiration at Complex III but has a different binding site than this compound and strobilurins. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.